n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.: 19189-90-3
VCID: VC0096432
InChI: InChI=1S/C13H15N5O3S/c1-8-9(2)16-17-13(14-8)18-22(20,21)12-6-4-11(5-7-12)15-10(3)19/h4-7H,1-3H3,(H,15,19)(H,14,17,18)
SMILES: CC1=C(N=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Molecular Formula: C13H15N5O3S
Molecular Weight: 321.36 g/mol

n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide

CAS No.: 19189-90-3

Main Products

VCID: VC0096432

Molecular Formula: C13H15N5O3S

Molecular Weight: 321.36 g/mol

n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide - 19189-90-3

CAS No. 19189-90-3
Product Name n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide
Molecular Formula C13H15N5O3S
Molecular Weight 321.36 g/mol
IUPAC Name N-[4-[(5,6-dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C13H15N5O3S/c1-8-9(2)16-17-13(14-8)18-22(20,21)12-6-4-11(5-7-12)15-10(3)19/h4-7H,1-3H3,(H,15,19)(H,14,17,18)
Standard InChIKey SQUDDAHMWLNLIQ-UHFFFAOYSA-N
SMILES CC1=C(N=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Canonical SMILES CC1=C(N=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Synonyms N-[4-[(5,6-dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl]acetamide
PubChem Compound 237590
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator